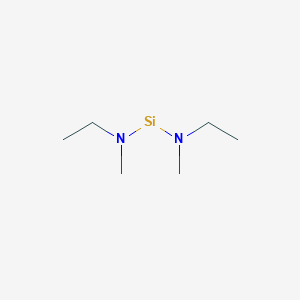

Bis(ethylmethylamino)silane

Description

Properties

InChI |

InChI=1S/C6H16N2Si/c1-5-7(3)9-8(4)6-2/h5-6H2,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUERTZWBACXBRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)[Si]N(C)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011514-41-2 | |

| Record name | Bis(ethylmethylamido)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(ethylmethylamino)silane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(ethylmethylamino)silane (BEMAS) is a versatile organosilicon compound with significant applications in materials science, particularly as a precursor for the deposition of thin films. This document provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and applications, with a focus on providing actionable data and protocols for research and development professionals.

Chemical Identity and Properties

This compound is a colorless liquid that is sensitive to air and moisture[1][2]. It is also recognized by its acronym, BEMAS, and the synonym bis(ethylmethylamido)silane[1][2][3]. A notable discrepancy exists in the literature regarding its molecular formula and weight. While some sources indicate a formula of C6H16N2Si with a molecular weight of 144.29 g/mol , a larger number of chemical suppliers report the formula as C6H18N2Si with a molecular weight of 146.31 g/mol [1][2][3][4][5][6]. This guide will proceed with the latter, which corresponds to the structure H2Si[N(CH3)(C2H5)]2.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1011514-41-2 | [2][4][5][6] |

| Molecular Formula | C6H18N2Si | [1][2][5][6] |

| Molecular Weight | 146.31 g/mol | [1][2][5][6] |

| Appearance | Colorless liquid | [1][2][5] |

| Boiling Point | 134 °C | [1][2][5] |

| Density | 0.8 g/mL at 25 °C | [1][5] |

| Purity | Available up to 99.999%-Si | [1][2][4][5][6] |

| Sensitivity | Air and moisture sensitive | [1][2] |

| Solubility | Reacts with water | [1][7] |

Spectroscopic Data

However, general principles of IR spectroscopy for organosilicon compounds suggest the presence of characteristic peaks for Si-H, N-C, and C-H bonds. For similar bis-amino silane (B1218182) films, Fourier Transform Infrared Reflection-Absorption (FTIR-RA) spectroscopy has identified peaks around 3200 cm⁻¹ corresponding to secondary or protonated amine groups, and in the 1490-1530 cm⁻¹ range due to CH₂ and CH₃ bending[8].

Chemical Structure

The chemical structure of this compound consists of a central silicon atom bonded to two hydrogen atoms and two ethylmethylamino groups.

Synthesis Protocols

The synthesis of this compound typically involves the reaction of a silicon precursor with ethylmethylamine. Below are generalized experimental protocols based on common synthetic routes for aminosilanes.

Synthesis from Dichlorosilane (B8785471)

A prevalent method for synthesizing this compound is the reaction of dichlorosilane (H₂SiCl₂) with ethylmethylamine ((CH₃)(C₂H₅)NH)[4]. The reaction generally proceeds as outlined below.

Materials:

-

Dichlorosilane (H₂SiCl₂)

-

Ethylmethylamine ((CH₃)(C₂H₅)NH)

-

Anhydrous organic solvent (e.g., hexane)

-

Inert gas (e.g., nitrogen or argon)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Under an inert atmosphere, charge the reaction vessel with dichlorosilane and the anhydrous organic solvent.

-

Cool the mixture to a controlled temperature, typically between 40-60°C.

-

Slowly add ethylmethylamine dropwise to the stirred reaction mixture. An excess of the amine is often used to neutralize the HCl byproduct.

-

After the addition is complete, maintain the reaction temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The resulting mixture contains this compound and ethylmethylamine hydrochloride.

-

The product is purified by filtration to remove the salt, followed by distillation of the filtrate to isolate the pure this compound.

Key Applications

This compound is a key precursor in the semiconductor industry for the deposition of high-purity silicon-based thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes[4][5].

Precursor for Thin Film Deposition

BEMAS is utilized for the growth of silicon nitride (SiN) and silicon oxide (SiO₂) thin films[4][9][10]. Its high purity and controlled reactivity make it suitable for creating uniform films with minimal contamination, which is critical in the fabrication of microelectronics and optoelectronics[4].

In a typical ALD or CVD process, BEMAS is introduced into a reaction chamber in the vapor phase. It then undergoes thermal decomposition or reacts with a co-reagent (like ozone or ammonia) on a substrate surface to deposit the desired thin film[4][10]. The organic byproducts are volatile and are removed from the chamber.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and serious eye damage. The compound is harmful if swallowed and may cause respiratory irritation[1][7].

-

Reactivity: It reacts with water and moisture, releasing flammable gases[1][7].

-

Handling: Work should be conducted in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored under an inert atmosphere and kept away from heat, sparks, and open flames[7].

Conclusion

This compound is a crucial precursor in modern materials science, enabling the fabrication of high-quality silicon-based thin films. Understanding its chemical properties, structure, and synthesis is essential for its effective and safe use in research and industrial applications. While detailed spectroscopic data remains elusive in public-facing literature, the information compiled in this guide provides a solid foundation for professionals working with this compound.

References

- 1. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 2. americanelements.com [americanelements.com]

- 3. Buy this compound | 1011514-41-2 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. unige.ch [unige.ch]

- 6. This compound | BEMAS | C6H18N2Si - Ereztech [ereztech.com]

- 7. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]

- 8. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of Bis(ethylmethylamino)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Bis(ethylmethylamino)silane (BEMAS), a valuable precursor in various chemical applications, including as a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD).[1][2] This document outlines the fundamental synthetic pathways, detailed, generalized experimental protocols, purification techniques, and key analytical parameters.

Introduction

This compound, with the chemical formula SiH₂(N(CH₃)C₂H₅)₂, is an organosilicon compound characterized by a central silicon atom bonded to two ethylmethylamino groups. Its utility as a precursor in materials science stems from its volatility and thermal decomposition properties, which allow for the deposition of high-purity silicon-containing thin films.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1011514-41-2 | [1][3][4][5] |

| Molecular Formula | C₆H₁₈N₂Si | [3][4][5] |

| Molecular Weight | 146.31 g/mol | [3][4][5] |

| Appearance | Colorless liquid | [3][5] |

| Boiling Point | 134 °C (lit.) | [3] |

| Density | 0.8 g/mL at 25 °C | [3] |

| Purity (by GC) | ≥ 99.0% | [3] |

| Purity (by ICP-MS) | up to 99.999% | [3] |

Synthesis of this compound

The most common and industrially relevant method for the synthesis of bis(amino)silanes is the reaction of a chlorosilane with a corresponding amine. In the case of this compound, this involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with ethylmethylamine (CH₃NHC₂H₅).

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of ethylmethylamine attacks the silicon atom of dichlorosilane, leading to the displacement of chloride ions. The reaction requires two equivalents of ethylmethylamine for each equivalent of dichlorosilane. However, an excess of the amine is typically used to act as a base to neutralize the hydrochloric acid (HCl) byproduct, which precipitates as ethylmethylammonium chloride.

Reaction Scheme:

SiH₂Cl₂ + 4 HN(CH₃)C₂H₅ → SiH₂(N(CH₃)C₂H₅)₂ + 2 [CH₃NH₂(C₂H₅)]Cl

Generalized Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, based on established procedures for analogous bis(amino)silanes.[6][7][8]

Materials and Equipment:

-

Dichlorosilane (SiH₂Cl₂)

-

Ethylmethylamine (HN(CH₃)C₂H₅), anhydrous

-

Anhydrous hexane (B92381) (or other inert solvent)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser

-

Inert gas supply (Nitrogen or Argon)

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Filtration apparatus (e.g., sintered glass funnel)

-

Distillation apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The system should be flushed with an inert gas to remove air and moisture.

-

Charging the Reactor: Under a positive pressure of inert gas, charge the reaction flask with anhydrous hexane and an excess of ethylmethylamine (typically 4-5 equivalents relative to dichlorosilane).

-

Reactant Addition: Cool the stirred amine solution to 0 °C using an ice bath. Slowly add dichlorosilane (1 equivalent) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 5-10 hours) to ensure the reaction goes to completion.[6]

-

Work-up: The reaction mixture will contain the desired product and a solid precipitate of ethylmethylammonium chloride.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Purification of this compound

The crude product from the synthesis contains the desired this compound, the solvent, and the solid ethylmethylammonium chloride byproduct. A two-step purification process involving filtration and fractional distillation is typically employed.

Filtration

The solid ethylmethylammonium chloride is removed by filtration under an inert atmosphere to prevent hydrolysis of the product.

Fractional Distillation

The filtrate, containing the product and solvent, is then subjected to fractional distillation under reduced pressure to isolate the pure this compound. The lower boiling solvent is removed first, followed by the collection of the product at its boiling point at the given pressure.

Generalized Purification Protocol

Procedure:

-

Filtration: Filter the reaction mixture through a sintered glass funnel under a positive pressure of inert gas. Wash the solid precipitate with a small amount of anhydrous hexane to recover any entrained product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the bulk of the solvent under reduced pressure using a rotary evaporator.

-

Fractional Distillation: Transfer the remaining liquid to a distillation apparatus. Perform fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound. The exact temperature will depend on the applied vacuum.

Purification Workflow Diagram

Caption: A flowchart outlining the purification process for this compound.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques. Expected analytical data based on the structure of the molecule are presented in Table 2.

Table 2: Expected Analytical Data for this compound

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to Si-H, N-CH₂-CH₃, N-CH₃, and N-CH₂-CH ₃ protons with appropriate splitting patterns and integrations. |

| ¹³C NMR | Signals corresponding to the N-C H₂-CH₃ and N-C H₃ carbons. |

| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound. |

| FT-IR | Characteristic peaks for Si-H, C-H, and Si-N bonds. |

Safety and Handling

This compound is a flammable and corrosive liquid that is sensitive to air and moisture.[5] It should be handled in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The described method, based on the reaction of dichlorosilane with ethylmethylamine followed by filtration and fractional distillation, represents a robust and scalable approach for obtaining this valuable chemical precursor. Adherence to inert atmosphere techniques and proper safety precautions are paramount for the successful and safe execution of this synthesis.

References

- 1. This compound – BEMASi | DOCKWEILER CHEMICALS [dockchemicals.com]

- 2. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 3. strem.com [strem.com]

- 4. This compound | BEMAS | C6H18N2Si - Ereztech [ereztech.com]

- 5. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 6. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Thermal Stability and Vapor Pressure of Bis(2-methoxyethyl) Azelate (BEMAS)

Introduction

Bis(2-methoxyethyl) azelate (BEMAS) is a diester of azelaic acid, characterized by the presence of ether linkages in its alcohol moieties. This structure imparts properties that are of significant interest in various applications, including as a plasticizer and a specialty solvent. For its effective use, particularly in applications involving elevated temperatures or vacuum conditions, a thorough understanding of its thermal stability and vapor pressure is crucial.

This technical guide provides an in-depth analysis of the factors governing the thermal stability and vapor pressure of BEMAS. It includes detailed experimental protocols for the determination of these properties and presents illustrative data from analogous compounds to provide a quantitative context for researchers, scientists, and drug development professionals.

Thermal Stability of BEMAS

The thermal stability of an organic compound refers to its resistance to decomposition at elevated temperatures. For a diester like BEMAS, thermal decomposition typically involves the cleavage of the ester bonds, which can proceed through various mechanisms.

Factors Influencing Thermal Stability

The thermal stability of BEMAS is primarily influenced by:

-

Ester Linkages: The C-O bonds in the ester groups are generally the most susceptible to thermal cleavage.

-

Ether Linkages: The presence of ether groups in the side chains may offer alternative decomposition pathways.

-

Purity: The presence of impurities, such as residual catalysts from synthesis or oxidation products, can significantly lower the decomposition temperature.

-

Atmosphere: The presence of oxygen can lead to oxidative decomposition at lower temperatures compared to decomposition in an inert atmosphere (e.g., nitrogen or argon).

Illustrative Thermal Stability Data

While specific TGA data for BEMAS is unavailable, the following table presents typical thermal decomposition data for related high-molecular-weight esters, providing an expected range for the thermal stability of BEMAS.

| Compound | Onset Decomposition Temperature (°C) (Inert Atmosphere) | Peak Decomposition Temperature (°C) (Inert Atmosphere) | Reference Compound Type |

| Diisobutyl Azelate | Approx. 200 - 250 | Approx. 250 - 300 | Aliphatic Diester |

| Bis(2-ethylhexyl) sebacate | Approx. 220 - 270 | Approx. 280 - 330 | Aliphatic Diester |

| Poly(diethylene glycol adipate) | Approx. 250 - 300 | Approx. 320 - 370 | Polyester with Ether Linkages |

Vapor Pressure of BEMAS

Vapor pressure is a fundamental thermodynamic property that describes a substance's tendency to transition into the gaseous phase. For a high-boiling-point liquid like BEMAS, the vapor pressure is expected to be low at ambient temperatures.

Factors Influencing Vapor Pressure

The vapor pressure of BEMAS is determined by:

-

Molecular Weight: Generally, a higher molecular weight leads to a lower vapor pressure.

-

Intermolecular Forces: The ester and ether groups in BEMAS are polar, leading to dipole-dipole interactions. Van der Waals forces also contribute significantly due to the long aliphatic chain. The absence of strong hydrogen bonding donors results in a moderate vapor pressure for its size.

-

Temperature: Vapor pressure increases exponentially with temperature.

Illustrative Vapor Pressure Data

Specific vapor pressure data for BEMAS is not available. The table below provides data for a structurally similar compound, bis(2-hydroxyethyl) azelate, and a related ether to illustrate the expected low vapor pressure of such molecules at room temperature.

| Compound | Vapor Pressure | Temperature (°C) | Reference Compound Type |

| Bis(2-hydroxyethyl) azelate | 9.06 x 10⁻⁹ mmHg (1.21 x 10⁻⁸ hPa) | 25 | Dihydroxy Diester |

| Bis(2-methoxyethyl) ether | 0.6 hPa | 20 | Dialkyl Ether |

Experimental Protocols

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a standard technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of BEMAS (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.

-

Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen and prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600 °C).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass.

Vapor Pressure Determination (Static Method)

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.

Methodology:

-

Sample Preparation: A sample of purified BEMAS is degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

-

Apparatus: The degassed sample is introduced into a thermostatted vessel connected to a pressure transducer (e.g., a capacitance manometer).

-

Equilibration: The vessel is maintained at a constant, precisely controlled temperature. The system is allowed to reach thermal and phase equilibrium, where the rate of evaporation equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured by the pressure transducer.

-

Temperature Variation: The process is repeated at various temperatures to obtain a vapor pressure curve (vapor pressure vs. temperature).

Visualizations

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reaction Mechanism of Bis(ethylmethylamino)silane (BEMAS) with Ozone in Atomic Layer Deposition

Introduction

Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This capability is critical in the fabrication of advanced semiconductor devices. For the deposition of silicon dioxide (SiO₂), a cornerstone material in microelectronics, various precursors and oxidants have been explored. Among these, the combination of aminosilane (B1250345) precursors with ozone has garnered significant attention for low-temperature applications. This guide provides a detailed examination of the reaction mechanism of a specific aminosilane, this compound (SiH₂(N(CH₃)(C₂H₅))₂), commonly known as BEMAS, with ozone (O₃) in the ALD process. Understanding this mechanism is crucial for process optimization and for achieving desired film properties for various applications.

The ALD Process: BEMAS and Ozone

The ALD of SiO₂ using BEMAS and ozone is a cyclical process, with each cycle comprising four distinct steps:

-

BEMAS Pulse: Gaseous BEMAS is introduced into the reactor chamber and chemisorbs onto the substrate surface.

-

Purge 1: An inert gas, typically argon or nitrogen, is flowed through the chamber to remove any unreacted BEMAS and gaseous byproducts.

-

Ozone Pulse: Ozone is introduced into the chamber, reacting with the surface-adsorbed BEMAS species.

-

Purge 2: The inert gas is used again to purge the reactor of any unreacted ozone and reaction byproducts.

Each cycle ideally results in the deposition of a single monolayer of SiO₂. The self-limiting nature of the surface reactions in steps 1 and 3 ensures the high conformality and precise thickness control characteristic of ALD.

Proposed Reaction Mechanism

The reaction between BEMAS and ozone on a hydroxylated surface is a complex process. Based on experimental evidence and analogies with similar aminosilane-based ALD processes, a two-half-reaction mechanism is proposed.

First Half-Reaction: BEMAS Adsorption

The initial substrate surface is typically hydroxylated, presenting surface hydroxyl (-OH) groups. During the BEMAS pulse, the BEMAS molecule reacts with these surface hydroxyls. The ethylmethylamino ligands ((N(CH₃)(C₂H₅)) are displaced, forming a volatile byproduct (ethylmethylamine, HN(CH₃)(C₂H₅)), and the silicon atom of the BEMAS precursor covalently bonds to the surface oxygen atoms. Notably, the Si-H bonds of the BEMAS molecule are believed to remain intact during this step. Studies have shown that BEMAS does not react with water (H₂O), indicating the robustness of these Si-H bonds to hydrolysis.[1]

The surface reaction can be represented as:

n(-OH)(surf) + SiH₂(N(CH₃)(C₂H₅))₂(g) → (-O-)nSiH₂(surf) + nHN(CH₃)(C₂H₅)(g)

Where n is typically 1 or 2, depending on the surface hydroxyl density.

Second Half-Reaction: Ozone Oxidation

In the second half-reaction, ozone is introduced. The strong oxidizing power of ozone is crucial for breaking the stable Si-H bonds on the surface.[1] This oxidation step removes the hydrogen atoms and facilitates the formation of a silicon dioxide network. The reaction also regenerates surface hydroxyl groups, which are necessary for the chemisorption of the next BEMAS molecule in the subsequent ALD cycle. The likely byproducts of this step are water (H₂O) and carbon dioxide (CO₂), formed from the oxidation of the remaining precursor fragments.

The surface reaction is proposed as:

(-O-)nSiH₂(surf) + O₃(g) → SiO₂(surf) + H₂O(g) + other byproducts

The newly formed SiO₂ surface is hydroxylated, preparing it for the next BEMAS pulse.

Mandatory Visualizations

Signaling Pathway of BEMAS and Ozone ALD

Caption: Proposed reaction mechanism for one ALD cycle of SiO₂ deposition using BEMAS and ozone.

Experimental Workflow for BEMAS/Ozone ALD

Caption: A typical experimental workflow for the ALD of SiO₂ using BEMAS and ozone.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following protocols are synthesized from published studies on the BEMAS/ozone ALD process.[1]

Substrate and Reactor:

-

Substrate: 4-inch silicon wafers are commonly used.

-

Reactor: A standard ALD reactor capable of handling organometallic precursors and ozone is required.

Process Parameters:

-

Growth Temperature: An ALD window has been identified between 250°C and 350°C. A typical deposition temperature is 320°C.[1]

-

Pressure: The reactor pressure is maintained at approximately 2 Torr during deposition.[1]

-

Precursor and Oxidant:

-

BEMAS is used as the silicon precursor. The canister containing BEMAS is typically kept at room temperature.

-

Ozone (O₃) is used as the oxidant. It is generated from an oxygen (O₂) source. An oxygen flow rate of 150 sccm can produce an ozone concentration of about 3%.[1]

-

-

Carrier/Purge Gas: Argon (Ar) is used as both a carrier gas for the precursor and as a purge gas. A typical flow rate is 100 sccm.[1]

Typical ALD Cycle Timing:

-

BEMAS pulse: 1 second

-

Source purge: 2 seconds

-

Ozone pulse: 0.5 seconds

-

Reactant purge: 4 seconds

Data Presentation

Quantitative data from studies on the BEMAS/ozone ALD process are summarized below for easy comparison.

Table 1: ALD Process Parameters and Growth Characteristics

| Parameter | Value | Reference |

| Precursor | This compound (BEMAS) | [1] |

| Oxidant | Ozone (O₃) | [1] |

| ALD Temperature Window | 250°C - 350°C | [1] |

| Typical Deposition Temp. | 320°C | [1] |

| Reactor Pressure | 2 Torr | [1] |

| Growth Rate (at 320°C) | ~0.8 Å/cycle | Inferred from data in[1] |

| Saturation Behavior | Self-limiting growth observed | [2] |

Table 2: Properties of ALD SiO₂ Films Grown with BEMAS and Ozone

| Property | Value | Notes | Reference |

| Mass Density | 2.146 g/cm³ | Compared to 2.323 g/cm³ for thermal SiO₂ annealed at 1000°C | [1] |

| Surface Roughness (RMS) | 0.13 nm | Indicates very smooth films | [1] |

| O/Si Ratio | Graded profile | Increases from the substrate interface to the film surface | [1] |

| Dielectric Constant (k) | ~9 | Significantly higher than thermal SiO₂ (~3.9), attributed to ~10% -OH species in the film | [2] |

Conclusion

The atomic layer deposition of silicon dioxide using BEMAS and ozone offers a viable low-temperature pathway to high-quality thin films. The reaction mechanism is predicated on the selective reactivity of BEMAS with surface hydroxyl groups, followed by the potent oxidation of surface-adsorbed Si-H species by ozone. This process exhibits a well-defined ALD window and results in films with excellent smoothness and a unique graded composition profile. The higher-than-expected dielectric constant suggests the incorporation of hydroxyl groups, which could be either a benefit or a drawback depending on the specific application. Further in-situ studies, such as Fourier-transform infrared spectroscopy (FTIR) and quadrupole mass spectrometry (QMS), would be invaluable in providing more definitive insights into the surface species, reaction intermediates, and gaseous byproducts, thereby further refining our understanding of this promising ALD process.

References

Surface Chemistry of Bis(ethylmethylamino)silane on Silicon Substrates: An In-depth Technical Guide

Introduction

Bis(ethylmethylamino)silane (BEMAS), with the chemical formula H₂Si[N(CH₃)(C₂H₅)]₂, is an organosilicon compound of significant interest in the semiconductor industry. It serves as a precursor for the deposition of thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), through processes like Atomic Layer Deposition (ALD). The precise control over film thickness, composition, and conformality offered by ALD is critically dependent on the surface chemistry of the precursor. This guide provides a detailed overview of the surface interactions of BEMAS on silicon substrates, drawing upon available research and analogous studies of similar aminosilane (B1250345) precursors.

Adsorption and Reaction Mechanisms on Hydroxylated Silicon Surfaces

The initial interaction of BEMAS with a hydroxylated silicon surface (Si-OH) is a critical step in the ALD process. While direct studies on BEMAS are limited, extensive research on analogous bis(amino)silane precursors, such as bis(diethylamino)silane (B1590842) (BDEAS), provides a well-established reaction pathway.

The adsorption is believed to proceed via a ligand exchange mechanism where the Si-N bond of the BEMAS molecule reacts with the surface hydroxyl groups. This is supported by Density Functional Theory (DFT) calculations on similar aminosilanes, which indicate that the Si-N bond is the weakest bond in the precursor molecule and is the most likely to break during surface reactions[1].

The proposed reaction sequence is as follows:

-

Precursor Adsorption: The BEMAS molecule approaches the hydroxylated silicon surface.

-

Ligand Exchange: One of the ethylmethylamino ligands reacts with a surface hydroxyl group, leading to the formation of a Si-O bond with the surface and the release of a volatile ethylmethylamine byproduct.

-

Second Ligand Reaction (Potential): Depending on the proximity of other hydroxyl groups and the steric hindrance of the precursor, the second ethylmethylamino ligand may also react, leading to a doubly-bonded surface species.

An important characteristic of BEMAS is the presence of Si-H bonds. Studies have shown that these bonds are robust and do not react with water (H₂O) as a co-reactant[2][3]. This necessitates the use of a stronger oxidizing agent, such as ozone (O₃), to cleave the Si-H bonds and regenerate a reactive surface for subsequent ALD cycles[2][3][4].

Quantitative Data

Table 1: Comparison of Aminosilane Precursors for Silicon Oxide ALD

| Precursor | Abbreviation | ALD Temperature Window (°C) | Growth Rate (Å/cycle) | Film Purity | Reference |

| Bis(t-butylamino)silane | BTBAS | 300 - >500 | ~1.0 | High | [5] |

| Bis(diethylamino)silane | BDEAS | 300 - ~500 | ~0.8 | High | [5] |

| Tris(dimethylamino)silane | TDMAS | ~300 | ~0.45 | Lower (potential for C impurities) | [5] |

| This compound | BEMAS | ~300 - 500 (inferred) | ~0.8 - 1.0 (inferred) | High (expected) | [2][3] |

Table 2: ALD Process Parameters for Silicon Oxide Deposition

| Parameter | BEMAS + O₃ | BDEAS + O₃ | Reference |

| Deposition Temperature | ~300-320°C | 250-350°C | [2][4] |

| Precursor Pulse Time | 0.5 - 1.0 s | 1.6 s | [3][6] |

| Oxidant Pulse Time | 0.5 s | Not specified | [3] |

| Purge Time | 2 - 4 s | Not specified | [3] |

| Growth per Cycle | Not specified | ~1.0 Å | |

| Film Density | 2.17 g/cm³ | Not specified | [3] |

| Carbon & Nitrogen Impurities | < 0.5% | Low | [4] |

Experimental Protocols

The study of the surface chemistry of BEMAS on silicon substrates relies on a suite of surface-sensitive analytical techniques. Below are detailed methodologies for key experiments.

Atomic Layer Deposition (ALD) of Silicon Oxide

This protocol describes a typical thermal ALD process for depositing silicon oxide from BEMAS and ozone.

-

Substrate Preparation: Silicon (100) wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants, followed by a deionized water rinse and nitrogen drying. This results in a thin, native hydroxylated oxide layer.

-

ALD System Setup: The cleaned substrate is loaded into a hot-wall ALD reactor. The system is purged with an inert gas (e.g., Ar or N₂) to establish an inert atmosphere.

-

Deposition Cycle:

-

BEMAS Pulse: BEMAS vapor is introduced into the reactor for a predetermined time (e.g., 1 second) to allow for self-limiting adsorption onto the substrate surface.

-

Purge 1: The reactor is purged with an inert gas for a set duration (e.g., 2 seconds) to remove any unreacted BEMAS and volatile byproducts.

-

Ozone Pulse: Ozone (O₃) is pulsed into the reactor for a specified time (e.g., 0.5 seconds) to react with the adsorbed BEMAS layer.

-

Purge 2: A final purge step (e.g., 4 seconds) removes the ozone and any reaction byproducts.

-

-

Film Growth: The deposition cycle is repeated until the desired film thickness is achieved.

-

Characterization: The grown film is then characterized using techniques such as ellipsometry (for thickness and refractive index), XPS, and FTIR.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical states of the elements in the deposited film.

-

Sample Preparation: A thin film of silicon oxide is deposited on a silicon substrate using the ALD protocol described above.

-

Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) XPS system equipped with a monochromatic Al Kα X-ray source.

-

Data Acquisition:

-

A survey scan is first acquired to identify all elements present on the surface.

-

High-resolution scans are then obtained for the Si 2p, O 1s, N 1s, and C 1s regions to determine the chemical states and quantify the elemental composition.

-

For depth profiling, an argon ion gun can be used to incrementally sputter away the film while acquiring XPS data at each step.

-

-

Data Analysis:

-

The binding energies of the core level peaks are calibrated using the adventitious C 1s peak at 284.8 eV.

-

The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolve different chemical states. For example, the Si 2p spectrum can be deconvoluted to identify Si-O and Si-Si bonds.

-

The atomic concentrations of the elements are calculated from the integrated peak areas after applying relative sensitivity factors.

-

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is employed to identify the chemical bonds present in the film and to study the surface reactions in-situ.

-

Sample Preparation:

-

Instrument Setup: A research-grade FTIR spectrometer is used. For surface analysis, techniques like Attenuated Total Reflectance (ATR) with a high refractive index crystal (e.g., Ge) may be necessary for enhanced sensitivity to the thin film on the silicon wafer.

-

Data Acquisition:

-

A background spectrum of the bare silicon substrate is collected.

-

A sample spectrum of the deposited film is then acquired.

-

For in-situ studies, spectra are collected after each half-cycle of the ALD process to observe the changes in surface functional groups.

-

-

Data Analysis:

-

The absorbance spectrum is calculated from the background and sample spectra.

-

Characteristic absorption bands are identified to determine the chemical structure. For silicon oxide, the prominent Si-O-Si stretching, bending, and rocking modes are analyzed. The presence of Si-H and N-H bonds can also be monitored to understand reaction completeness.

-

Logical Relationships and Process Dependencies

The properties of the deposited films are highly dependent on the interplay of various process parameters. Understanding these relationships is key to optimizing the deposition process.

This compound is a promising precursor for the low-temperature deposition of silicon-based thin films. Its surface chemistry, inferred from studies of analogous aminosilanes, is governed by the facile cleavage of the Si-N bond on hydroxylated surfaces and the robust nature of its Si-H bonds, which necessitates the use of a strong oxidant like ozone. The optimization of ALD process parameters such as temperature, pulse times, and purge times is crucial for achieving high-quality films with desired properties. Further direct experimental and theoretical investigations into the surface reactions of BEMAS would provide a more complete understanding and enable the full exploitation of this precursor in advanced semiconductor manufacturing.

References

- 1. First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. svc.org [svc.org]

- 5. electrochem.org [electrochem.org]

- 6. benchchem.com [benchchem.com]

- 7. pure.tue.nl [pure.tue.nl]

- 8. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]

A Technical Guide to Quantum Chemistry Calculations for the BEMAS Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(ethylmethylamino)silane, commonly known as BEMAS, is a precursor utilized in advanced material science, specifically in the deposition of silicon nitride (SiN) thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques.[1] Its molecular formula is C6H16N2Si, and it possesses a molecular weight of 144.29 g/mol .[1] While BEMAS is not directly employed in pharmaceutical development, the computational methodologies used to characterize it are fundamental across all molecular sciences, including drug discovery.

Quantum chemistry calculations provide a powerful lens to investigate the electronic structure, reactivity, and spectroscopic properties of molecules at an atomic level.[2][3] For a precursor like BEMAS, these calculations can predict its thermal stability, decomposition pathways, and reactivity with other chemical species, which are critical parameters for optimizing deposition processes. In the context of drug development, similar computational techniques are indispensable for understanding ligand-receptor interactions, predicting ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and guiding the design of novel therapeutic agents.[4][5][6]

This technical guide provides an in-depth overview of a typical quantum chemical workflow applied to the BEMAS molecule. It is intended for researchers and professionals who wish to understand the practical application of these computational methods for molecular characterization.

Methodologies: A Computational Approach

The following section details a hypothetical but standard computational protocol for the quantum chemical analysis of BEMAS. These methods are broadly applicable to small organic and organometallic molecules.

Computational Details

All calculations were theoretically performed using Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules.

-

Software: Gaussian 16 or similar quantum chemistry package.[7]

-

Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p), a triple-zeta basis set with diffuse and polarization functions, was chosen to provide a high degree of accuracy for both geometric and electronic properties.

-

Solvation Model: To simulate a more realistic environment, a Polarizable Continuum Model (PCM) could be employed, with a solvent such as tetrahydrofuran, to account for solvent effects on the molecular properties.

-

Calculations Performed:

-

Geometry Optimization: The initial structure of BEMAS was optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequencies were calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Population Analysis: Mulliken population analysis was performed to determine the partial atomic charges, offering insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack.

-

Thermodynamic Properties: Key thermodynamic parameters, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, were calculated at standard conditions (298.15 K and 1 atm).

-

Experimental Protocol: Synthesis of BEMAS

While this guide focuses on computational aspects, a brief overview of a potential synthetic route provides context. A common method for synthesizing aminosilanes involves the reaction of a chlorosilane with the corresponding amine.

-

Reaction Setup: A solution of dichlorosilane (B8785471) (SiH₂Cl₂) in a dry, inert solvent (e.g., hexane) is cooled in an ice bath under an inert atmosphere (e.g., argon).

-

Amine Addition: A stoichiometric excess of ethylmethylamine (CH₃NHC₂H₅) is added dropwise to the cooled solution. The excess amine acts as a base to neutralize the hydrochloric acid byproduct.

-

Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting salt (ethylmethylammonium chloride) is removed by filtration.

-

Purification: The filtrate, containing the crude BEMAS product, is purified by fractional distillation under reduced pressure to yield the final high-purity liquid.

Results: Quantum Chemical Characterization

The following tables summarize the hypothetical quantitative data obtained from the DFT calculations for the BEMAS molecule.

Table 1: Optimized Geometric Parameters of BEMAS

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| Si - N1 | 1.735 | |

| Si - N2 | 1.735 | |

| N1 - C(ethyl) | 1.468 | |

| N1 - C(methyl) | 1.459 | |

| Si - H | 1.482 | |

| Bond Angles (°) | ||

| N1 - Si - N2 | 110.5 | |

| H - Si - H | 108.2 | |

| Si - N1 - C(ethyl) | 118.9 | |

| Si - N1 - C(methyl) | 117.5 | |

| Dihedral Angle (°) | ||

| C(ethyl)-N1-Si-N2 | 178.9 |

Table 2: Mulliken Atomic Charges

| Atom | Charge (e) |

| Si | +0.85 |

| N1 | -0.68 |

| N2 | -0.68 |

| H (on Si) | -0.12 |

| C (methyl) | -0.35 |

| C (ethyl, CH₂) | -0.28 |

| C (ethyl, CH₃) | -0.21 |

Table 3: Calculated Thermodynamic Properties

| Property | Value |

| Zero-Point Vibrational Energy (ZPVE) | 155.8 kcal/mol |

| Thermal correction to Enthalpy | 165.2 kcal/mol |

| Thermal correction to Gibbs Free Energy | 125.4 kcal/mol |

| Dipole Moment | 1.25 Debye |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex relationships and processes in scientific research. The following are generated using the DOT language to illustrate a computational workflow and a generic signaling pathway.

Computational Chemistry Workflow

This diagram outlines the typical steps involved in a computational study of a molecule like BEMAS.

References

- 1. Buy this compound | 1011514-41-2 [smolecule.com]

- 2. rowansci.substack.com [rowansci.substack.com]

- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.purdue.edu [chem.purdue.edu]

- 7. Computational Chemistry & AI for Drug Development [jstar-research.com]

Unveiling the Nanotechnology Potential of Bis(ethylmethylamino)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(ethylmethylamino)silane (BEMAS) is an organosilicon compound emerging as a significant precursor in the field of nanotechnology, particularly in the fabrication of semiconductor devices. Its unique chemical structure and reactivity offer precise control over material deposition at the nanoscale. This technical guide provides a comprehensive overview of the current and potential applications of BEMAS in nanotechnology. It details its primary application in the atomic layer deposition (ALD) of high-quality silicon oxide thin films, presenting key performance data and experimental protocols. Furthermore, this document explores the theoretical potential of BEMAS in broader nanotechnology applications, such as nanoparticle surface functionalization and its implications for nanomedicine and drug delivery, based on the known reactivity of aminosilanes.

Introduction to this compound (BEMAS)

This compound, with the chemical formula SiH₂[N(CH₃)(C₂H₅)]₂, is a liquid organosilane precursor that has garnered attention for its utility in advanced material deposition techniques.[1][2] Its molecular structure, featuring two ethylmethylamino ligands and two hydrogen atoms bonded to a central silicon atom, imparts a balance of reactivity and stability, making it suitable for processes requiring precise, layer-by-layer material growth.[3] The primary application of BEMAS to date lies in the semiconductor industry as a precursor for the atomic layer deposition of silicon-containing thin films.[1]

Physicochemical Properties

A summary of the key physicochemical properties of BEMAS is presented in Table 1. Its volatility and thermal stability are critical for its application in vapor deposition techniques.

| Property | Value | Reference(s) |

| CAS Number | 1011514-41-2 | [1] |

| Molecular Formula | C₆H₁₈N₂Si | [1] |

| Molecular Weight | 146.31 g/mol | [1] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 134 °C | [1] |

| Density | 0.8 g/mL at 25 °C | [1] |

| Purity (by GC) | ≥ 99.0% | [1] |

| Metal Purity (by ICP/MS) | ≥ 99.999% | [1] |

| Sensitivity | Air and moisture sensitive | [2] |

Core Application: Atomic Layer Deposition (ALD) of Silicon Oxide

The most well-documented application of BEMAS is as a silicon precursor for the atomic layer deposition of silicon oxide (SiO₂) thin films.[4][5] ALD is a thin-film deposition technique that allows for the growth of conformal films with atomic-level thickness control. In this process, BEMAS and an oxidant, typically ozone (O₃), are sequentially pulsed into a reaction chamber.[4]

ALD Process Overview and Mechanism

The ALD of SiO₂ using BEMAS and ozone is a self-limiting process that occurs in a specific temperature range, known as the ALD window.[4] Studies have shown that BEMAS precursors react with ozone, but not with water (H₂O), which suggests that the Si-H bonds in the adsorbed BEMAS precursor are robust and are only cleaved by the stronger oxidizing agent.[4][5] The process relies on the effective interaction of BEMAS with hydroxylated surfaces for the growth of high-quality films.[3]

A simplified representation of the ALD cycle for SiO₂ deposition using BEMAS and ozone is illustrated in the following workflow diagram.

Caption: ALD Cycle for SiO2 Deposition using BEMAS and Ozone.

Quantitative Data from ALD Processes

The performance of BEMAS as an ALD precursor has been characterized in several studies. Key quantitative data are summarized in the tables below for easy comparison.

Table 2: ALD Process Parameters for SiO₂ Deposition using BEMAS

| Parameter | Value | Reference(s) |

| Growth Temperature | 320 °C | [4] |

| Pressure | 2 Torr | [4] |

| Oxidant | Ozone (O₃) | [4] |

| BEMAS Pulse Time | 1 sec | [4] |

| BEMAS Purge Time | 2 sec | [4] |

| Ozone Pulse Time | 0.5 sec | [4] |

| Ozone Purge Time | 4 sec | [4] |

| Carrier/Purge Gas | Argon (Ar) | [4] |

Table 3: Resulting SiO₂ Film Properties from BEMAS ALD

| Property | Value | Reference(s) |

| ALD Window | 250 - 350 °C | [4] |

| Growth Rate (in ALD window) | ~0.10 nm/cycle | [6] |

| Mass Density | 2.146 g/cm³ | [4] |

| Surface Roughness | 0.13 nm | [4] |

| Carbon and Nitrogen Impurities | < 0.5% | [4] |

| Dielectric Constant | ~9 | [5] |

Experimental Protocol for ALD of Silicon Oxide

The following is a representative experimental protocol for the deposition of silicon oxide thin films using BEMAS in an ALD reactor.

Materials:

-

This compound (BEMAS) precursor

-

Ozone (O₃) as the oxidant

-

High-purity Argon (Ar) as the carrier and purge gas

-

Silicon wafers as substrates

Equipment:

-

Atomic Layer Deposition (ALD) reactor

-

Substrate heater

-

Vacuum pump

-

Mass flow controllers

-

Ellipsometer for film thickness measurement

-

Atomic Force Microscope (AFM) for surface roughness analysis

-

Auger Electron Spectrometer (AES) for elemental composition analysis

Procedure:

-

The silicon wafer substrate is loaded into the ALD reactor.

-

The reactor is pumped down to a base pressure.

-

The substrate is heated to the desired deposition temperature (e.g., 320 °C).[4]

-

The ALD cycle is initiated: a. A pulse of BEMAS vapor is introduced into the reactor for a set duration (e.g., 1 second) using Ar as a carrier gas.[4] b. The reactor is purged with Ar for a specified time (e.g., 2 seconds) to remove any unreacted BEMAS and gaseous byproducts.[4] c. A pulse of ozone is introduced into the reactor for a set duration (e.g., 0.5 seconds).[4] d. The reactor is purged again with Ar (e.g., 4 seconds) to remove unreacted ozone and byproducts.[4]

-

Steps 4a-4d are repeated for the desired number of cycles to achieve the target film thickness.

-

After deposition, the substrate is cooled down under an inert atmosphere.

-

The deposited film is characterized for thickness, roughness, and composition using appropriate analytical techniques.

Potential Applications in Broader Nanotechnology

While the primary application of BEMAS is in semiconductor manufacturing, its chemical properties suggest potential for use in other areas of nanotechnology. It is important to note that the following applications are largely theoretical and extrapolated from the known chemistry of aminosilanes, as direct experimental evidence for BEMAS in these areas is currently limited in the public domain.

Surface Functionalization of Nanoparticles

Aminosilanes are widely used for the surface modification of nanoparticles to enhance their dispersibility, compatibility with polymer matrices, and to introduce reactive functional groups.[7][8] The amino groups on BEMAS could potentially be used to functionalize nanoparticles, such as silica (B1680970) or metal oxides. This could be particularly useful in creating stable, high-performance nanocomposites.[9]

The proposed mechanism for nanoparticle functionalization with BEMAS would involve the reaction of the silane (B1218182) with hydroxyl groups on the nanoparticle surface. A logical workflow for this theoretical application is presented below.

Caption: Theoretical Workflow for Nanoparticle Functionalization with BEMAS.

Potential in Nanomedicine and Drug Delivery

The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling applications such as targeted drug delivery and bio-imaging.[7] While aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) are commonly used for this purpose, the ethylmethylamino groups of BEMAS could offer different surface properties, such as altered hydrophobicity or charge, which could influence the nanoparticle's interaction with biological systems.[8]

Theoretically, BEMAS-functionalized nanoparticles could serve as platforms for conjugating drugs, targeting ligands, or imaging agents. However, extensive research would be required to establish the biocompatibility and in vivo behavior of such nanoparticles.

Synthesis of this compound

The synthesis of BEMAS typically involves the reaction of a silicon precursor with ethylmethylamine.[3] A common method is the reaction of dichlorosilane (B8785471) with ethylmethylamine.[3]

Reaction Scheme

The overall chemical reaction for the synthesis of BEMAS from dichlorosilane and ethylmethylamine is as follows:

SiH₂Cl₂ + 2 HN(CH₃)(C₂H₅) → SiH₂[N(CH₃)(C₂H₅)]₂ + 2 HCl

The hydrochloric acid byproduct is typically neutralized by an excess of the amine or another base.

The logical relationship in the synthesis of BEMAS is depicted in the following diagram.

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

The following is a general experimental protocol for the synthesis of BEMAS, based on similar aminosilane (B1250345) synthesis procedures.

Materials:

-

Dichlorosilane (SiH₂Cl₂)

-

Ethylmethylamine (HN(CH₃)(C₂H₅))

-

Anhydrous organic solvent (e.g., hexane)

-

Inert gas (e.g., Nitrogen)

Equipment:

-

Reaction vessel (e.g., three-necked flask) equipped with a stirrer, dropping funnel, and condenser

-

Inert atmosphere setup (e.g., Schlenk line)

-

Temperature control system (e.g., cooling bath)

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

The reaction vessel is thoroughly dried and purged with an inert gas.

-

Anhydrous solvent and ethylmethylamine are charged into the reactor under an inert atmosphere.

-

The mixture is cooled to a controlled temperature.

-

Dichlorosilane is added dropwise to the stirred solution of ethylmethylamine.

-

The reaction is allowed to proceed for several hours at a controlled temperature.

-

The resulting slurry, containing the product and ethylmethylammonium chloride precipitate, is filtered under an inert atmosphere.

-

The filtrate is purified by distillation to isolate the this compound product.

Conclusion

This compound is a valuable precursor for the atomic layer deposition of high-quality silicon oxide thin films, a critical process in the semiconductor industry. Its well-defined ALD window and the ability to produce films with low impurity levels and excellent surface smoothness underscore its importance in this domain. While its application in broader nanotechnology areas such as nanoparticle functionalization and nanomedicine remains largely unexplored, its chemical structure and reactivity suggest a promising potential. Further research into these areas could unlock new applications for BEMAS, expanding its role in the development of advanced nanomaterials and nanotherapeutics. This guide serves as a foundational resource for researchers and professionals interested in leveraging the capabilities of this compound in their work.

References

- 1. Wonik Materials North America - Wonik Materials North America [wimna.com]

- 2. This compound | BEMAS | C6H18N2Si - Ereztech [ereztech.com]

- 3. Buy this compound | 1011514-41-2 [smolecule.com]

- 4. svc.org [svc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Atomic Layer Deposition of Silicon Dioxide using Bis(ethylmethylamino)silane (BEMAS) and Ozone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application data for the deposition of high-quality silicon dioxide (SiO₂) thin films using Atomic Layer Deposition (ALD) with Bis(ethylmethylamino)silane (BEMAS) and ozone (O₃) as precursors. This low-temperature process is ideal for applications requiring precise thickness control and conformal coatings on complex topographies, such as in semiconductor manufacturing and for the encapsulation of sensitive materials.

Process Overview

The ALD of SiO₂ using BEMAS and ozone is a self-limiting surface reaction process that allows for the deposition of thin films with atomic-level precision. The process relies on sequential pulses of the BEMAS precursor and ozone gas, separated by inert gas purges. The strong oxidizing nature of ozone is crucial for cleaving the Si-H bonds of the adsorbed BEMAS precursor, enabling the layer-by-layer growth of SiO₂.[1][2] This method offers a distinct ALD window, typically between 250°C and 350°C, where the growth rate is constant and independent of precursor dosage, ensuring uniform and reproducible film growth.[2]

Experimental Data

Deposition Parameters and Film Properties

The following table summarizes typical experimental conditions and the resulting SiO₂ film properties obtained from the BEMAS/O₃ ALD process.

| Parameter | Value | Reference |

| Precursor | This compound (BEMAS) | [2] |

| Oxidant | Ozone (O₃) | [1][2] |

| Deposition Temperature | 250 - 350 °C | [2] |

| Typical Growth Temperature | 320 °C | [2] |

| Reactor Pressure | 2 Torr | [2] |

| BEMAS Pulse Time | 1.0 s | [2] |

| BEMAS Purge Time | 2.0 s | [2] |

| Ozone Pulse Time | 0.5 s | [2] |

| Ozone Purge Time | 4.0 s | [2] |

| Ozone Concentration | ~3% in O₂ | [2] |

| Growth Per Cycle (GPC) | ~0.1 nm/cycle | [3] |

| Mass Density | 2.146 g/cm³ | [2] |

| Surface Roughness (RMS) | 0.13 nm | [2] |

| Dielectric Constant | ~9 (as-deposited), 6.4 (after annealing) | [1] |

| Carbon & Nitrogen Impurities | < 0.5% | [2] |

Electrical Characteristics

The electrical properties of ALD-grown SiO₂ using BEMAS and ozone differ from thermally grown SiO₂. The as-deposited films exhibit a higher dielectric constant (~9) compared to the typical value of 3.9 for amorphous SiO₂.[1] This is attributed to the incorporation of OH species in the film.[1] Post-deposition annealing can reduce the dielectric constant.[1] The leakage current of these films shows a continuous increase with voltage, and electrical breakdown is not typically observed even at high voltages for films around 33 nm thick.[1]

Experimental Protocol

This protocol outlines the steps for depositing SiO₂ thin films using a typical ALD reactor.

3.1. Materials and Equipment

-

ALD Reactor equipped with precursor and oxidant delivery lines.

-

This compound (BEMAS) precursor held in a canister at room temperature.

-

Ozone (O₃) generator with an oxygen (O₂) source.

-

Inert purge gas (e.g., Argon, Ar).

-

Substrates (e.g., Silicon wafers).

-

Standard substrate cleaning solutions.

3.2. Substrate Preparation

-

Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.

-

Dry the substrates thoroughly with an inert gas (e.g., N₂) before loading them into the ALD reactor.

3.3. ALD Process Steps

-

System Preparation:

-

ALD Cycle (repeat for desired film thickness):

-

Step 1: BEMAS Pulse: Introduce BEMAS vapor into the reactor chamber for a set duration (e.g., 1.0 second). The BEMAS molecules will adsorb and react with the substrate surface.[2]

-

Step 2: Purge 1: Stop the BEMAS flow and purge the chamber with an inert gas (e.g., Ar) for a specified time (e.g., 2.0 seconds) to remove any unreacted BEMAS and gaseous byproducts.[2]

-

Step 3: Ozone Pulse: Introduce ozone into the chamber for a set duration (e.g., 0.5 seconds). The ozone will react with the surface-adsorbed BEMAS species to form a layer of SiO₂.[2]

-

Step 4: Purge 2: Stop the ozone flow and purge the chamber with the inert gas for a specified time (e.g., 4.0 seconds) to remove any unreacted ozone and reaction byproducts.[2]

-

-

Process Completion:

-

After the desired number of ALD cycles, stop the precursor and oxidant flows.

-

Cool down the reactor and substrates under an inert gas flow.

-

Vent the reactor to atmospheric pressure and unload the coated substrates.

-

Visualizations

ALD Workflow

Caption: Experimental workflow for SiO₂ ALD using BEMAS and ozone.

SiO₂ ALD Reaction Cycle

Caption: The four-step ALD cycle for SiO₂ deposition.

References

Application Notes and Protocols for Chemical Vapor Deposition of SiN Films with Bis(ethylmethylamino)silane

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (SiNₓ) thin films are integral to a wide range of applications, from microelectronics to biomedical devices, owing to their excellent dielectric properties, chemical inertness, and barrier characteristics. The deposition of these films at lower temperatures is crucial for applications involving thermally sensitive substrates. Aminosilane (B1250345) precursors, including bis(ethylmethylamino)silane, are promising candidates for low-temperature plasma-enhanced chemical vapor deposition (PECVD) and plasma-enhanced atomic layer deposition (PEALD) of high-quality SiNₓ films. This document provides a summary of representative process parameters and their influence on film properties, along with a generalized experimental protocol.

Data Presentation: Process Parameters and Film Properties

The following tables summarize quantitative data for SiNₓ films deposited using aminosilane precursors. This data, derived from studies on BTBAS and DSBAS, illustrates the typical range of process parameters and the resulting film characteristics that can be expected.

Table 1: PEALD of Silicon Nitride Using Aminosilane Precursors and N₂ Plasma

| Deposition Temperature (°C) | Precursor | Plasma Power (W) | Growth Per Cycle (Å/cycle) | Refractive Index | Mass Density (g/cm³) | N/Si Ratio | Wet Etch Rate (nm/min) in dilute HF |

| 100 - 300 | BTBAS | 500 | ~0.15 - 0.32 | 1.75 - 1.9 | ~2.7 | >1.4 | Variable (higher at lower temp.) |

| 100 - 300 | DSBAS | 500 | ~0.4 - 0.6 | ~1.8 - 1.95 | ~2.8 | ~0.98 | ≤2 (at 300°C)[1][2] |

| 400 | BTBAS | - | - | ~1.96 | 2.8 | ~1.4 | ~0.2 |

Table 2: Influence of Deposition Temperature on PEALD SiNₓ Film Properties using DSBAS [1][2]

| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Density (g/cm³) | Wet Etch Rate (nm/min) | Carbon Content (%) |

| 100 | ~0.42 | ~2.6 | ~15 | ~4 |

| 200 | ~0.55 | ~2.7 | ~4 | ~2 |

| 300 | ~0.58 | ~2.8 | ~1.5 | <1 |

Experimental Protocols: A Representative PECVD Method

This section outlines a generalized protocol for the deposition of SiNₓ films using an aminosilane precursor in a PECVD system.

3.1. Substrate Preparation

-

Start with clean silicon wafers or other desired substrates.

-

Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants.

-

A final dip in a dilute hydrofluoric acid (HF) solution can be used to remove the native oxide layer from silicon substrates, followed by a deionized water rinse and nitrogen drying.

-

Immediately load the substrates into the PECVD reactor to minimize re-oxidation and contamination.

3.2. Deposition Process

-

System Preparation:

-

Ensure the PECVD chamber is clean and has been pumped down to the base pressure (typically <10⁻⁶ Torr).

-

Heat the substrate to the desired deposition temperature (e.g., 100-400°C).[1]

-

Heat the aminosilane precursor canister and delivery lines to a stable temperature (e.g., 50°C) to ensure a consistent vapor pressure.[2]

-

-

Gas Introduction and Deposition:

-

Introduce a carrier gas, such as argon (Ar) or nitrogen (N₂), through the precursor bubbler to deliver the aminosilane vapor to the chamber.

-

Introduce the nitrogen source gas, typically ammonia (B1221849) (NH₃) or N₂, into the chamber. The ratio of the nitrogen source to the aminosilane precursor is a critical parameter for controlling film stoichiometry and properties.[3]

-

Allow the gas flows to stabilize.

-

Ignite the plasma by applying RF power (e.g., 13.56 MHz or a higher frequency like 162 MHz) at a specified power density.[1][2]

-

Maintain the deposition conditions for the desired time to achieve the target film thickness.

-

-

Post-Deposition:

-

Turn off the RF power to extinguish the plasma.

-

Shut off the precursor and reactant gas flows.

-

Allow the substrate to cool down under vacuum or in an inert gas ambient.

-

Vent the chamber and unload the coated substrates.

-

3.3. Film Characterization

-

Thickness and Refractive Index: Measured by ellipsometry.

-

Composition: Determined by X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).

-

Wet Etch Rate: Measured by immersing a patterned film in a dilute HF solution and measuring the change in thickness over time.[1][2]

-

Density: Can be estimated from X-ray Reflectivity (XRR) measurements.

-

Bonding and Hydrogen Content: Analyzed using Fourier-Transform Infrared Spectroscopy (FTIR).

Mandatory Visualizations

Caption: Experimental workflow for PECVD of SiN films.

References

Application Note: Low-Temperature Atomic Layer Deposition of Silicon Oxide Using Bis(ethylmethylamino)silane (BEMAS)

Introduction

Silicon dioxide (SiO₂) is a cornerstone material in the semiconductor industry, crucial for applications ranging from gate dielectrics and spacers to insulating layers. The drive towards fabricating devices on thermally sensitive substrates, such as polymers for flexible electronics, necessitates low-temperature deposition methods that maintain high film quality. Atomic Layer Deposition (ALD) is an exemplary technique for this purpose, offering precise thickness control at the atomic level and exceptional conformality. This application note details the use of the organoaminosilane precursor, Bis(ethylmethylamino)silane (BEMAS), for the low-temperature thermal ALD of high-quality silicon oxide films. BEMAS, in conjunction with ozone (O₃) as the co-reactant, enables a self-catalytic reaction for SiO₂ deposition at temperatures as low as 250°C, making it suitable for a wide range of applications in microelectronics and drug delivery device fabrication.[1]

Advantages of BEMAS for Low-Temperature SiO₂ ALD

This compound (BEMAS) has emerged as a promising precursor for SiO₂ ALD due to several key advantages:

-

High Reactivity with Ozone: BEMAS readily reacts with ozone, which possesses strong oxidation power, enabling the cleavage of Si-H bonds and facilitating film growth.[2][3][4] This reaction pathway allows for a thermal ALD process without the need for plasma enhancement.

-

Low Deposition Temperatures: The use of BEMAS and ozone allows for an ALD temperature window between 250°C and 350°C.[2] This is significantly lower than temperatures required for other thermal SiO₂ deposition methods.

-

High Growth Rate: The BEMAS/O₃ process exhibits a relatively high growth per cycle (GPC) compared to other silicon precursors.[1]

-

Excellent Film Quality: The resulting SiO₂ films demonstrate low impurity levels (carbon and nitrogen < 0.5%), high conformality even in high-aspect-ratio structures, and good electrical properties.[4]

-

Good Vapor Pressure: BEMAS has a high vapor pressure, allowing for efficient delivery into the ALD reactor without the need for heating the precursor canister.[1][2]

Reaction Mechanism

The ALD of SiO₂ using BEMAS and ozone is a self-limiting surface reaction process. The overall reaction can be simplified into two half-reactions:

-

BEMAS Pulse: BEMAS is introduced into the reactor and chemisorbs onto the hydroxylated substrate surface. The ethylmethylamino ligands react with the surface hydroxyl groups, releasing ethylmethylamine as a byproduct and forming a silicon-containing monolayer.

-

Ozone Pulse: Ozone is pulsed into the reactor, where its strong oxidizing power removes the remaining ligands from the adsorbed precursor and oxidizes the silicon to form a silicon dioxide layer. This step also regenerates the hydroxylated surface for the next BEMAS pulse.

It has been noted that BEMAS does not react with water (H₂O), indicating that the Si-H bonds in the adsorbed precursor are robust and require a strong oxidant like ozone for cleavage.[2][3][4]

Caption: ALD reaction mechanism of BEMAS and ozone.

Quantitative Data Summary

The following tables summarize the key deposition parameters and resulting film properties for low-temperature ALD of SiO₂ using BEMAS and ozone.

| Deposition Parameter | Value | Reference |

| Precursor | This compound (BEMAS) | [1][2] |

| Co-reactant | Ozone (O₃) | [1][2] |

| ALD Temperature Window | 250 - 350 °C | [2] |

| Growth per Cycle (GPC) at 250 °C | 0.08 nm/cycle | [1] |

| Growth per Cycle (GPC) at 320 °C | ~0.10 nm/cycle | [3] |

| Growth per Cycle (GPC) at 350 °C | 0.095 nm/cycle | [1] |

| Refractive Index | ~1.46 | (Typical for SiO₂) |

| Carbon Impurity | < 0.5% | [4] |

| Nitrogen Impurity | < 0.5% | [4] |

| Mass Density (at 320°C) | 2.146 g/cm³ | [4] |

| Surface Roughness (at 320°C) | 0.13 nm | [4] |

Experimental Protocol

This protocol provides a general guideline for the deposition of SiO₂ thin films using BEMAS and ozone in a thermal ALD reactor. The specific parameters may need to be optimized for different reactor configurations and substrate types.

I. Substrate Preparation

-

Clean the silicon wafer pieces or other substrates using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and metallic contaminants.

-

Perform a final rinse with deionized (DI) water and dry the substrates with a nitrogen gun.

-

A pre-deposition surface treatment to ensure a hydroxylated surface can be beneficial for initial growth. This can be achieved through a brief exposure to oxygen plasma or a wet chemical treatment.

II. ALD System Preparation

-

Ensure the ALD reactor is clean and has been baked to remove any residual moisture.

-

Load the prepared substrates into the reactor.

-

Heat the reactor to the desired deposition temperature (e.g., 250-350°C).

-

Maintain the BEMAS precursor canister at room temperature, as its vapor pressure is sufficient for delivery.[1][2]

-

Set up the ozone generator to provide the desired ozone concentration (e.g., ~5-10 wt%).[1]

III. ALD Deposition Cycle

The ALD process consists of a sequence of four steps, which are repeated to achieve the desired film thickness.

Caption: A typical ALD cycle for SiO₂ deposition.

-

BEMAS Pulse: Introduce BEMAS vapor into the reactor for a duration of 2 to 4 seconds.[1]

-

Purge 1: Purge the reactor with an inert gas, such as nitrogen (N₂), for 4 to 8 seconds to remove any unreacted BEMAS and gaseous byproducts.[1]

-

Ozone Pulse: Introduce ozone into the reactor for 1 to 4 seconds.[1]

-

Purge 2: Purge the reactor with N₂ for 8 to 24 seconds to remove any unreacted ozone and byproducts of the oxidation reaction.[1]

Repeat this cycle until the desired film thickness is achieved. The total thickness can be precisely controlled by the number of ALD cycles.

IV. Post-Deposition

-

After the final cycle, cool down the reactor under a continuous flow of inert gas.

-

Remove the coated substrates from the reactor.

-

Characterize the deposited SiO₂ films using appropriate techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS) (for composition and chemical states), and atomic force microscopy (AFM) (for surface morphology).

Conclusion

The use of BEMAS as a silicon precursor for low-temperature ALD of silicon oxide offers a robust and reliable method for depositing high-quality thin films. The process is characterized by a favorable ALD temperature window, a good growth rate, and excellent film properties. The detailed protocol and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique for a variety of applications requiring precise, conformal, and low-temperature SiO₂ coatings.

References

Application Notes and Protocols for BEMAS as a Precursor in Conformal Thin Film Deposition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(ethylmethylamino)silane (BEMAS), with the chemical formula SiH₂(N(CH₃)C₂H₅)₂, is a versatile liquid precursor for the deposition of high-quality, conformal silicon-based thin films. Its favorable vapor pressure and reactivity make it a suitable candidate for advanced deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These techniques are pivotal in the fabrication of microelectronics, and increasingly, in the development of sophisticated biomedical devices and drug delivery systems where precise, uniform, and pinhole-free coatings are paramount.

This document provides detailed application notes and experimental protocols for the use of BEMAS in depositing conformal silicon oxide (SiO₂) and silicon nitride (SiNₓ) thin films.

BEMAS Precursor: Properties and Handling

BEMAS is a liquid organoaminosilane precursor that offers a chlorine-free alternative for silicon film deposition, which is crucial for applications where chlorine contamination is a concern.

Table 1: Physical and Chemical Properties of BEMAS

| Property | Value |

| Chemical Formula | C₆H₁₈N₂Si |

| Molecular Weight | 146.31 g/mol [1] |

| Appearance | Colorless liquid[1] |

| Density | 0.8 g/mL at 25 °C[1] |